molecular formula C18H22N2O4 B2374275 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351659-78-3

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2374275
CAS No.: 1351659-78-3
M. Wt: 330.384
InChI Key: CYPNNBCCRCZIMN-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic urea derivative of significant interest in pharmacological research, primarily for its potential role as an inhibitor of the complement system. The complement system is a complex part of the innate immune response, and its inappropriate activation is implicated in the pathogenesis of a wide range of inflammatory, autoimmune, and neurodegenerative diseases . Structurally, this compound belongs to a class of 1-phenyl-3-(phenylethyl)urea derivatives that have been identified through high-throughput screening as novel and potent complement inhibitors . Research on closely related analogs has demonstrated that this structural class can exhibit excellent inhibition activity, with some optimized compounds showing IC50 values in the nanomolar range. These inhibitors have been shown to act by specifically inhibiting C9 deposition through the classical, lectin, and alternative complement pathways, which is a key step in the formation of the membrane attack complex . This mechanism positions such compounds as valuable tools for researchers dissecting the specific role of terminal complement pathway activation in disease models. The investigation of small molecule complement inhibitors like this urea derivative represents a promising strategic approach for developing potential therapeutic interventions, offering potential advantages in oral bioavailability and cost over biological inhibitors . This product is intended for research purposes only, providing scientists with a chemical probe to explore complement-mediated biology and its contribution to various pathological states.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-16-9-8-14(11-17(16)24-2)20-18(22)19-12-15(21)10-13-6-4-3-5-7-13/h3-9,11,15,21H,10,12H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNNBCCRCZIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents like dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxy and hydroxy groups may play a role in binding to active sites or influencing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the hydroxypropyl group.

    1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea: Has a shorter hydroxyalkyl chain.

    1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-methylpropyl)urea: Contains a methyl group instead of a phenyl group.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound belonging to the class of ureas, characterized by its unique molecular structure featuring a dimethoxy-substituted phenyl group and a hydroxyphenylpropyl moiety. This compound has garnered attention for its potential biological activities, which are explored through various studies.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative. Common solvents for the reaction include dichloromethane or ethanol, and temperatures are generally maintained at room temperature or slightly elevated levels. Catalysts such as triethylamine may be employed to enhance reaction efficiency.

The biological activity of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is thought to be mediated through interactions with specific enzymes or receptors. The presence of methoxy and hydroxy groups can influence the compound's binding affinity and solubility, potentially enhancing its bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea exhibit anticancer properties. For instance, derivatives with similar structures have shown significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, possibly by modulating key signaling pathways associated with cell survival and death.

Enzyme Inhibition

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea may also act as an inhibitor for various enzymes. For example, studies on related compounds suggest that they can inhibit carbonic anhydrase (CA-II), which plays a crucial role in regulating pH and fluid balance in tissues. The IC50 values for CA-II inhibition among similar compounds range from 12.1 to 53.6 µM, indicating moderate to strong inhibitory effects.

CompoundIC50 (µM)Activity
Compound A12.1 ± 0.86Strong Inhibitor
Compound B13.8 ± 0.64Strong Inhibitor
Compound C19.1 ± 0.88Moderate Inhibitor
Compound D53.6 ± 0.96Weak Inhibitor

Case Studies

In a recent study published in Molecules, researchers synthesized various urea derivatives and evaluated their biological activities against different cancer cell lines. Among these compounds, those structurally related to 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea displayed promising results in inhibiting the growth of breast cancer cells, suggesting potential therapeutic applications in oncology.

Another study focused on the anti-inflammatory properties of similar compounds, where it was found that they could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that such urea derivatives might be beneficial in treating inflammatory diseases.

Q & A

Basic: What are the critical steps and challenges in synthesizing 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the 3,4-dimethoxyphenyl isocyanate intermediate via chlorination of aniline derivatives followed by reaction with phosgene or triphosgene .
  • Step 2: Coupling the isocyanate with 2-hydroxy-3-phenylpropylamine under anhydrous conditions (e.g., THF, 0–5°C) to form the urea backbone .
  • Step 3: Purification using column chromatography or recrystallization to isolate the product .
    Challenges:
  • Moisture sensitivity of intermediates necessitates inert atmospheres .
  • Optimizing stoichiometry to minimize by-products like biuret derivatives .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign methoxy (δ ~3.8 ppm), urea NH (δ ~6.5–7.0 ppm), and aromatic protons .
  • FT-IR: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
  • HPLC-MS: Validate purity (>95%) and molecular ion ([M+H]⁺) .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yield?

Answer:

  • Variables: Test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP) .
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions (e.g., 60°C, 1.2 eq. catalyst) .
  • Validation: Replicate runs under predicted conditions to confirm yield improvements (e.g., from 65% to 82%) .

Advanced: How can computational methods elucidate reaction mechanisms or biological interactions?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map transition states in urea formation .
  • Molecular Docking: Screen against target proteins (e.g., kinases) to predict binding affinities .
  • MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Comparative Assays: Standardize cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin) .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analogs: Synthesize derivatives to isolate the pharmacophore (e.g., replacing 3,4-dimethoxy with halogens) .

Advanced: What strategies improve regioselectivity in modifying the urea backbone?

Answer:

  • Protecting Groups: Temporarily block the hydroxyl group (e.g., silylation) to direct reactions to the phenyl ring .
  • Catalysts: Employ Pd-mediated cross-coupling for selective aryl functionalization .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .

Basic: How do functional groups influence the compound’s reactivity and stability?

Answer:

  • Methoxy Groups: Enhance electron density on the aromatic ring, favoring electrophilic substitution .
  • Hydroxyl Group: Participate in hydrogen bonding, increasing solubility but requiring protection during synthesis .
  • Urea Core: Susceptible to hydrolysis under acidic/basic conditions; stabilize with buffered solutions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Scaffold Hopping: Replace the phenylpropyl group with heterocycles (e.g., thiophene) to assess bioactivity shifts .
  • Isosteric Replacements: Substitute methoxy with trifluoromethyl to evaluate metabolic stability .
  • Pharmacokinetic Profiling: Measure logP (e.g., via shake-flask) and CYP450 inhibition to prioritize candidates .

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